molecular formula C20H16F3NO5 B5056139 8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B5056139
M. Wt: 407.3 g/mol
InChI Key: GJJUBKKRYPRHQD-UHFFFAOYSA-N
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Description

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor to form the chromen-2-one core structure.

    Introduction of the propyl group: The propyl group is introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with the chromen-2-one core.

    Nitration and trifluoromethylation: The final steps involve the nitration and trifluoromethylation of the phenoxy group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity by influencing its binding affinity and reactivity with target proteins and enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-5-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one
  • 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one
  • 6-hexyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-phenyl-chromen-2-one

Uniqueness

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO5/c1-3-4-12-9-18(25)29-19-11(2)16(8-6-14(12)19)28-17-7-5-13(24(26)27)10-15(17)20(21,22)23/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJUBKKRYPRHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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